Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: is a synthetic organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, chloromethyl, and methyl groups, as well as a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the sulfur and nitrogen atoms in the thienopyrimidine core.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Thienopyrimidine derivatives have shown promise as anti-inflammatory, antiviral, and anticancer agents.
Biological Research: The compound is used as a tool in biological studies to investigate the role of thienopyrimidine derivatives in various biochemical pathways.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is primarily based on its ability to interact with specific molecular targets in biological systems. These interactions can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate the activity of specific receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression.
Comparison with Similar Compounds
4-Chloro-2-methylthiopyrimidine: A related compound with similar structural features but lacking the chloromethyl and carboxylate ester groups.
2,4-Dichloro-6-methylpyrimidine: Another similar compound used in the synthesis of various pyrimidine derivatives.
Comparison: Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of both chloro and chloromethyl groups, as well as the carboxylate ester functionality These features confer distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-4-6-8(12)13-5(3-11)14-9(6)17-7(4)10(15)16-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPXUXFOCBPDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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